molecular formula C14H14N6O3 B2502936 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1219907-19-3

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Cat. No. B2502936
CAS RN: 1219907-19-3
M. Wt: 314.305
InChI Key: YENIFWJASFSVLW-UHFFFAOYSA-N
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Description

The compound "N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide" is a complex molecule that likely contains multiple heterocyclic structures, including an oxadiazole and a triazine ring. These types of structures are often explored for their potential biological activities and are common in medicinal chemistry research.

Synthesis Analysis

The synthesis of compounds related to the one typically involves multi-step reactions that build up the complex structure from simpler precursors. For instance, in the synthesis of indole-based oxadiazole scaffolds, a nucleophilic substitution reaction is used to combine a nucleophile with various electrophiles to achieve the desired compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, such as the sequential transformation of starting materials and the use of nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the triazine ring is a six-membered ring with three nitrogen atoms. These rings are known for their rigidity and planarity, which can contribute to the binding affinity of the molecules to biological targets .

Chemical Reactions Analysis

Compounds containing oxadiazole and triazine rings can participate in various chemical reactions. For example, oxadiazoles can act as nucleophiles in substitution reactions . Additionally, the presence of reactive functional groups such as amides can further increase the reactivity of these molecules, potentially leading to the formation of new bonds and structures during chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The heterocyclic rings can confer a degree of thermal stability and contribute to the overall polarity of the molecule. The presence of multiple nitrogen atoms can also increase the compound's hydrogen bonding potential, which is significant for its solubility and interaction with biological targets . The specific properties of the compound would need to be determined experimentally, but it can be inferred that it would exhibit characteristics typical of heterocyclic compounds.

Scientific Research Applications

Synthetic Chemistry Applications

The chemical structure related to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide demonstrates a broad utility in the synthesis of complex heterocyclic compounds. Studies have shown the transformation of 1,3,4-oxadiazol derivatives into 1,3,5-triazine and triazolone derivatives under specific conditions, indicating the versatility of these compounds in synthesizing a variety of heterocyclic frameworks (Chau, Malanda, & Milcent, 1997). This capacity for transformation underlies the potential of these compounds in creating novel materials and pharmaceuticals.

Material Science Applications

Compounds based on the 1,3,4-oxadiazol ring system, including those similar to the compound , have been explored for their potential as insensitive energetic materials. The synthesis and characterization of these materials have shown that they possess moderate thermal stabilities and are insensitive towards impact and friction, making them superior in some aspects to traditional energetic materials like TNT (Yu et al., 2017).

Medicinal Chemistry Applications

The structure forms a basis for the synthesis of compounds with significant antimicrobial activity. For instance, novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial properties, showcasing effectiveness against a range of bacterial and fungal strains (Sindhu et al., 2013). This indicates the potential of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide related compounds in developing new antimicrobial agents.

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-8(13(21)15-7-12-18-16-9(2)23-12)20-14(22)10-5-3-4-6-11(10)17-19-20/h3-6,8H,7H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENIFWJASFSVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(C)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

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